4-Methylcyclohexanol

Catalog No.
S601192
CAS No.
589-91-3
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylcyclohexanol

CAS Number

589-91-3

Product Name

4-Methylcyclohexanol

IUPAC Name

4-methylcyclohexan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3

InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)O

solubility

0.13 M
Solubility in water: poo

Synonyms

4-methylcyclohexanol, 4-methylcyclohexanol, (cis)-isomer, 4-methylcyclohexanol, (trans)-isomer

Canonical SMILES

CC1CCC(CC1)O

The exact mass of the compound 4-Methylcyclohexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 msolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3714. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylcyclohexanol is a methylated cyclic secondary alcohol that serves as a critical intermediate in organic synthesis, specialty polymer manufacturing, and advanced formulation. Featuring a methyl group at the para-position relative to the hydroxyl group, it exists as a mixture of cis and trans isomers with a boiling point of approximately 173 °C and a density of 0.92 g/cm³ [1]. Unlike its unmethylated parent, cyclohexanol, the presence of the C4-methyl group introduces specific steric and inductive effects that govern its reactivity, particularly in dehydration and oxidation pathways. This structural modification makes it a highly selective precursor for 4-methylcyclohexanone and 4-methyladipic acid, which are utilized in the production of modified polyamides and polyesters requiring disrupted crystallinity [2].

Substituting 4-methylcyclohexanol with its positional isomers (such as 2-methylcyclohexanol) or the unmethylated cyclohexanol baseline severely compromises downstream synthetic predictability and product purity. In dehydration workflows, 2-methylcyclohexanol exhibits the "Evelyn effect," where the ratio of alkene products shifts dynamically over time, yielding a complex mixture of 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane [1]. In contrast, 4-methylcyclohexanol follows a predictable E1 elimination pathway to yield predominantly a single product, 4-methylcyclohexene [2]. Furthermore, substituting with cyclohexanol in oxidation workflows fails to yield the methyl-substituted dicarboxylic acids required for specialty polymer synthesis, instead producing standard adipic acid with glutaric and succinic acid byproducts[3]. For procurement teams, specifying 4-methylcyclohexanol is mandatory when downstream processes require high isomeric purity and specific steric profiles.

Isomeric Purity in Dehydration Workflows

When subjected to acid-catalyzed dehydration, the position of the methyl group dictates the complexity of the resulting alkene mixture. 4-Methylcyclohexanol undergoes dehydration via a strict E1 pathway, yielding predominantly a single product (4-methylcyclohexene). In direct contrast, the positional isomer 2-methylcyclohexanol produces a highly complex and shifting mixture of 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane due to the Evelyn effect, where product ratios change dynamically as the reaction proceeds [1].

Evidence DimensionDehydration product profile complexity
Target Compound DataPredominantly 1 major product (4-methylcyclohexene) via E1 pathway
Comparator Or Baseline2-methylcyclohexanol yields a shifting mixture of ≥3 alkene isomers
Quantified DifferenceElimination of the Evelyn effect and multi-isomer byproduct formation
ConditionsAcid-catalyzed dehydration (e.g., phosphoric acid)

Eliminates the need for costly and energy-intensive fractional distillation to isolate specific methylcyclohexene intermediates.

Oxidative Dehydrogenation Kinetics for Ketone Production

In the synthesis of cyclic ketones over modified zeolite catalysts (such as Cu/Pd-exchanged clinoptilolite), the presence of the methyl group enhances the reaction kinetics. Studies demonstrate that the oxidative dehydrogenation rate of methylcyclohexanol isomers, including 4-methylcyclohexanol, exceeds the baseline rate of unmethylated cyclohexanol conversion to cyclohexanone [1]. This kinetic advantage allows for higher throughput in the production of 4-methylcyclohexanone, a valuable specialty solvent and intermediate.

Evidence DimensionOxidative dehydrogenation reaction rate
Target Compound DataAccelerated conversion kinetics to 4-methylcyclohexanone
Comparator Or BaselineUnmethylated cyclohexanol exhibits a slower baseline dehydrogenation rate
Quantified DifferenceHigher catalytic turnover rate for the methylated derivative
ConditionsOxidative dehydrogenation over Cu/Pd-modified natural clinoptilolite zeolites

Enables higher industrial throughput and improved catalytic efficiency in specialty ketone manufacturing workflows.

Specialty Dicarboxylic Acid Precursor Yield

The oxidation of cyclic alcohols is a primary industrial route to dicarboxylic acids. When oxidized with nitric acid at 73 °C, 4-methylcyclohexanol selectively yields 4-methyladipic acid. In contrast, the oxidation of the baseline cyclohexanol not only yields standard adipic acid but also suffers from competing C-C bond cleavage pathways that generate glutaric and succinic acid byproducts [1]. The quantitative retention of the methyl group in the 4-methylcyclohexanol pathway provides a direct, high-yield route to methyl-substituted monomers.

Evidence DimensionOxidation product profile
Target Compound DataYields 4-methyladipic acid with retained methyl substitution
Comparator Or BaselineCyclohexanol yields adipic acid alongside glutaric and succinic acid cleavage byproducts
Quantified DifferenceDirect synthesis of methyl-substituted dicarboxylic acids without C1/C2 loss
ConditionsNitric acid oxidation at elevated temperatures (e.g., 73 °C)

Essential for procuring precursors for modified polyamides and polyesters where methyl groups are required to disrupt polymer crystallinity.

Supramolecular Host-Guest Binding Affinity

For advanced formulations requiring controlled release or stabilization, 4-methylcyclohexanol exhibits strong host-guest binding affinities. Thermodynamic evaluations show that trans-4-methylcyclohexanol forms stable inclusion complexes with beta-cyclodextrin, driven by the hydrophobic interactions of the methyl-substituted aliphatic ring, achieving a Gibbs free energy of binding (ΔG) of -19.0 ± 0.1 kJ/mol[1]. This specific steric bulk provides stronger anchoring within the cyclodextrin cavity compared to smaller, unmethylated aliphatic alcohols.

Evidence DimensionGibbs free energy of binding (ΔG) with beta-cyclodextrin
Target Compound DataΔG = -19.0 ± 0.1 kJ/mol
Comparator Or BaselineSmaller aliphatic guests lack the steric bulk for optimal hydrophobic cavity interaction
Quantified DifferenceHighly stable thermodynamic inclusion complex formation
ConditionsAqueous solution, pH 6.8, beta-cyclodextrin host

Allows formulation scientists to design highly stable, controlled-release matrices for volatile organic compounds in industrial or consumer applications.

High-Purity Methylcyclohexene Synthesis

Due to its predictable E1 dehydration pathway that avoids the multi-isomer Evelyn effect seen in 2-methylcyclohexanol, 4-methylcyclohexanol is the preferred starting material for synthesizing 4-methylcyclohexene. This high-purity alkene is subsequently used in epoxidation and polymerization workflows where isomeric contamination would degrade final material properties [1].

Precursor for Specialty Polyamides and Polyesters

4-Methylcyclohexanol is utilized as a primary precursor for 4-methyladipic acid via nitric acid oxidation. The resulting methyl-substituted dicarboxylic acid is polymerized with diamines or diols to create specialty nylons and polyesters. The pendant methyl group disrupts polymer chain packing, lowering crystallinity and improving the flexibility and solubility of the final polymer compared to standard adipic acid-based materials [2].

Production of Specialty Solvents and Ketones

Leveraging its favorable oxidative dehydrogenation kinetics over zeolite catalysts, 4-methylcyclohexanol is efficiently converted into 4-methylcyclohexanone. This ketone serves as a high-performance solvent for specialized resins, dyes, and coatings, offering different evaporation rates and solvency profiles compared to standard cyclohexanone [3].

Controlled-Release Matrices in Advanced Formulation

Driven by its favorable thermodynamic binding affinity (ΔG = -19.0 kJ/mol) with beta-cyclodextrin, 4-methylcyclohexanol is utilized in the design of host-guest inclusion complexes. This formulation strategy is applied to stabilize volatile organic compounds and create controlled-release matrices for industrial odorants or specialty chemical delivery systems[4].

Physical Description

COLOURLESS LIQUID.

XLogP3

1.8

Boiling Point

172.0 °C
173 °C

Flash Point

70 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.9

Density

Relative density (water = 1): 0.92

LogP

1.79 (LogP)
1.79

Melting Point

-9.2 °C (cis-isomer)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7731-28-4
7731-29-5
589-91-3

Wikipedia

4-methylcyclohexanol

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Cyclohexanol, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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